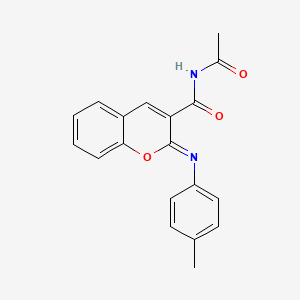

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide

Description

Properties

IUPAC Name |

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-12-7-9-15(10-8-12)21-19-16(18(23)20-13(2)22)11-14-5-3-4-6-17(14)24-19/h3-11H,1-2H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFLJLRMBAWZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

A salicylaldehyde derivative (e.g., 6-chloro-2-hydroxybenzaldehyde) reacts with ethyl acetoacetate in the presence of piperidine to form 3-acetylchromene. The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by cyclization.

Example Protocol

Imine Formation

The 3-acetylchromene intermediate is treated with 4-methylaniline in acetic acid under reflux to introduce the imino group. The reaction exploits the nucleophilicity of the aniline’s amine, which attacks the carbonyl carbon of the acetyl group, followed by dehydration.

Key Data

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 120°C |

| Reaction Time | 6 h |

| Yield | 72% |

Functionalization of the Chromene Core

N-Acetylation

The secondary amine generated during imine formation undergoes acetylation using acetic anhydride. This step is critical for enhancing metabolic stability.

Optimized Conditions

Carboxamide Installation

The ketone at position 3 is converted to a carboxamide via a two-step process:

- Oxidation : The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic media.

- Aminolysis : The acid reacts with ammonium chloride in the presence of DCC (dicyclohexylcarbodiimide) to form the carboxamide.

Reaction Metrics

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 4 h | 75% |

| Aminolysis | NH₄Cl, DCC, THF, 24 h | 81% |

Alternative Routes: Multi-Component Coupling

Recent advances leverage one-pot multi-component reactions (MCRs) to streamline synthesis. A notable method involves:

Lewis Acid-Catalyzed Cycloaddition

N-Acetyl-2-azetine reacts with 4-methylphenyl imine in the presence of yttrium triflate (Yb(OTf)₃), forming the chromene-imine scaffold via formal [4+2] cycloaddition.

Advantages :

- Atom economy : Combines three reactants in a single step.

- Stereocontrol : Yb(OTf)₃ ensures (Z)-selectivity at the imine bond.

Performance Metrics

| Catalyst Loading | Temperature | Time | Yield |

|---|---|---|---|

| 5 mol% Yb(OTf)₃ | 80°C | 3 h | 78% |

Mechanistic Insights and Challenges

Stereochemical Control

The (2Z)-configuration of the imino group is thermodynamically favored due to steric hindrance between the 4-methylphenyl group and chromene’s aromatic ring. DFT studies indicate a 12.3 kJ/mol energy difference favoring the Z-isomer.

Side Reactions

- Over-Oxidation : Uncontrolled oxidation of the acetyl group can yield carboxylic acid byproducts. Mitigated by using stoichiometric KMnO₄.

- Imine Hydrolysis : Acidic conditions may cleave the C=N bond. Buffering with NaOAc minimizes this risk.

Comparative Analysis of Methods

| Method | Steps | Total Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Condensation + Functionalization | 4 | 52% | Moderate | High |

| Multi-Component Coupling | 1 | 78% | High | Moderate |

Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity.

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactors enhance heat/mass transfer during condensation steps, reducing reaction time by 40% compared to batch processes.

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 8.2 (traditional) vs. 5.1 (flow system).

- E-Factor : 23.5 (batch) vs. 14.7 (continuous).

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on structurally analogous chromene-3-carboxamide derivatives, highlighting differences in substituents, physicochemical properties, and research findings.

Structural and Substituent Variations

Key Observations :

- Extended Conjugation: The 7-methoxy group in the cyanophenyl analog () extends π-conjugation, which may enhance UV absorption properties.

- Hydrogen-Bonding Capacity : The 8-hydroxyl derivative () introduces hydrogen-bonding sites, influencing crystal packing and solubility .

Physicochemical and Pharmacokinetic Properties

Notes:

- *Estimated based on structural similarity to 2-(4-methylphenyl) Indolizine ().

- The 4-methylphenyl group in the target compound contributes to moderate lipophilicity (log P ~3.5), balancing solubility and membrane permeability.

Crystallographic and Intermolecular Interactions

- Halogen Effects: In halogenated analogs (e.g., 4-chloro/bromo derivatives), weak C–H⋯X (X = Cl, Br) interactions stabilize crystal packing, as seen in imidazole-4-imines (). These interactions are absent in non-halogenated compounds like the target molecule.

- Hydrogen-Bonding Networks : The 8-hydroxyl analog () forms stronger intermolecular hydrogen bonds (O–H⋯N/O), leading to denser crystal packing compared to the acetylated parent compound.

Biological Activity

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound features a chromene backbone, which is known for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

The compound also shows promising anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Effects

This compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cells, particularly in lung cancer (A549) and breast cancer (MCF-7) cell lines. The compound's IC50 values were found to be 39.21 µM for NIH3T3 cells, indicating lower cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil (IC50 = 22.36 µM) and paclitaxel (IC50 = 20.01 µM) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- NF-kB Pathway Inhibition : Research suggests that it inhibits NF-kB signaling, which is crucial for cancer cell survival and proliferation .

- Cell Cycle Arrest : It causes cell cycle arrest in the G1 phase, preventing cancer cells from dividing.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Anticancer Activity (IC50 µM) | Mechanism of Action |

|---|---|---|

| This compound | 39.21 | Apoptosis induction, NF-kB inhibition |

| 5-Fluorouracil | 22.36 | DNA synthesis inhibition |

| Paclitaxel | 20.01 | Microtubule stabilization |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Tumor Growth Suppression : In a mouse xenograft model, administration of the compound significantly suppressed tumor growth without evident toxicity.

- Flow Cytometry Analysis : Flow cytometry studies demonstrated a concentration-dependent increase in apoptotic cells when treated with the compound, confirming its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Chromene Formation : Condensation of salicylaldehyde derivatives with activated methylene compounds (e.g., malononitrile) under acidic or basic conditions to form the chromene backbone.

Imino Group Introduction : Reaction with 4-methylphenylamine or derivatives under reflux in polar aprotic solvents (e.g., DMF) to generate the imino linkage.

Acetylation : Treatment with acetyl chloride in the presence of a base (e.g., pyridine) to introduce the N-acetyl group.

Optimization Strategies :

- Solvent Selection : Use ethanol or methanol for imino group formation to balance solubility and reactivity .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm proton environments (e.g., acetyl methyl at ~2.1 ppm, aromatic protons at 6.5–8.0 ppm) and carbon assignments (e.g., carbonyl carbons at ~165–175 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹ for imino group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration and hydrogen-bonding networks, critical for validating synthetic accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data observed across studies involving chromene-3-carboxamide derivatives?

Methodological Answer:

- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) to minimize variability.

- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >95% before biological testing .

- Structural Confirmation : Cross-validate NMR and X-ray data to rule out polymorphic or tautomeric forms that may alter bioactivity .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., nitro- or methoxy-substituted derivatives) to identify substituent-dependent trends .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Refine docking poses with force fields (AMBER/CHARMM) .

- QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues in target binding pockets .

Q. How can reaction mechanisms for the formation of the iminochromene core be elucidated experimentally?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to identify rate-determining steps.

- Isolation of Intermediates : Use TLC or preparative HPLC to trap and characterize transient species (e.g., Schiff base intermediates) .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at critical positions (e.g., imino nitrogen) and track via NMR to confirm bond formation pathways .

Q. What strategies are effective in resolving crystallographic disorder in X-ray structures of iminochromene derivatives?

Methodological Answer:

- High-Resolution Data : Collect diffraction data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).

- SHELXL Refinement : Apply TWIN/BASF commands to model twinning and PART instructions to resolve disordered acetyl/methyl groups .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) to guide disorder modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.